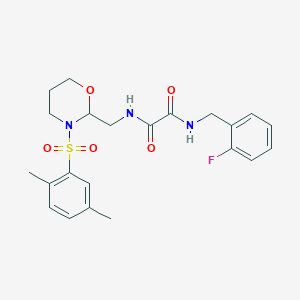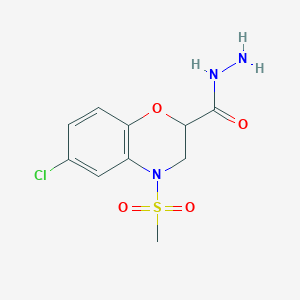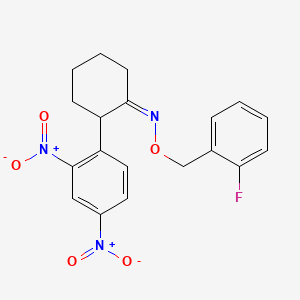![molecular formula C24H25N5 B2627136 7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 850730-35-7](/img/structure/B2627136.png)
7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic techniques. For example, the structure of a similar compound, 7-(4-Methylpiperazin-1-Yl)-5-[4-(Trifluoromethyl)Phenyl]pyrazolo[1,5-a]Pyrimidine-3-Carbonitrile, was characterized by infrared and mass spectroscopy, 1 H NMR, elemental analyses and single crystal X-ray diffraction .Chemical Reactions Analysis
Pyrimidines undergo a range of chemical reactions. For instance, the synthesis of pyrimidine derivatives can involve a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be determined by various analytical techniques. For instance, a similar compound, 7-(4-Methylpiperazin-1-Yl)-5-[4-(Trifluoromethyl)Phenyl]pyrazolo[1,5-a]Pyrimidine-3-Carbonitrile, was characterized by its melting point and 1 H NMR spectrum .Aplicaciones Científicas De Investigación
Regioselective Synthesis and Solvent-Free Conditions
A novel approach towards the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored through regioselective synthesis under solvent-free conditions. This method leverages the intramolecular opening of the γ-pyrone ring in a Michael-type reaction, followed by cyclization via nucleophilic attack, to yield high-purity products efficiently and with minimal environmental impact (Quiroga et al., 2008).
Pharmaceutical Interest and Antimetabolite Properties
The antimetabolite properties of pyrazolo[1,5-a]pyrimidines make them of significant pharmaceutical interest, especially for their antitrypanosomal activity. Efficient synthetic conventions have been developed for these compounds, indicating their potential as therapeutic agents (Abdelriheem et al., 2017).
Electrophilic Substitution Reactions
Research into the electrophilic substitution reactions of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines has expanded the toolkit for modifying this scaffold, enabling the introduction of various functional groups to tailor the compounds for specific applications, such as in drug development and material science (Atta, 2011).
Adenosine Receptor Affinity and Selectivity
The modification of the pyrazolo[4,3-d]pyrimidine core with various moieties has been investigated for its effect on adenosine receptor affinity and selectivity. These studies aim to develop compounds with potential applications in treating CNS disorders, illustrating the therapeutic relevance of this chemical scaffold (Squarcialupi et al., 2017).
Synthesis of Disubstituted Derivatives for Biological Evaluation
The synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, exploring the incorporation of thioether and aryl moieties, demonstrates the versatility of this core structure for generating diverse molecules. These compounds have been characterized and evaluated for potential biological activities, highlighting their applicability in medicinal chemistry (Li et al., 2012).
Mecanismo De Acción
Target of Action
It has been found that similar compounds have shown significant antimicrobial activity . The compound’s interaction with the crystal structure of oxidoreductase protein organisms has been studied .
Mode of Action
It is suggested that the compound interacts with its targets, possibly oxidoreductase enzymes, leading to changes that result in its antimicrobial activity .
Biochemical Pathways
It is known that similar compounds have shown significant antimicrobial activity, suggesting that they may affect pathways related to microbial growth and survival .
Result of Action
It is known that similar compounds have shown significant antimicrobial activity, suggesting that they may inhibit microbial growth and survival .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The compound interacts with various enzymes and proteins, contributing to its biochemical activity. For instance, it has been found to exhibit significant inhibitory activity against certain cancer cell lines
Cellular Effects
7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has been shown to influence cell function. It has demonstrated significant inhibitory activity against K562 and MKN45 cancer cell lines
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-19-16-23(28-14-12-27(13-15-28)18-20-8-4-2-5-9-20)29-24(26-19)22(17-25-29)21-10-6-3-7-11-21/h2-11,16-17H,12-15,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCVPCWPEGRTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2627053.png)
![[1-oxo-1-(4-pyrrolidin-1-ylsulfonylanilino)propan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2627057.png)
![7-benzyl-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2627058.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2627060.png)

![2-amino-5-bromo-N-[(3-bromothiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2627062.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2627066.png)



![N-([2,2'-bifuran]-5-ylmethyl)-3-phenylpropanamide](/img/structure/B2627075.png)
![5-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2627076.png)
